2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine 2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15756329
InChI: InChI=1S/C10H17N3/c11-7-5-10-6-8-12-13(10)9-3-1-2-4-9/h6,8-9H,1-5,7,11H2
SMILES:
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine

CAS No.:

Cat. No.: VC15756329

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine -

Specification

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 2-(2-cyclopentylpyrazol-3-yl)ethanamine
Standard InChI InChI=1S/C10H17N3/c11-7-5-10-6-8-12-13(10)9-3-1-2-4-9/h6,8-9H,1-5,7,11H2
Standard InChI Key ROFMUMZFRBCRNK-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N2C(=CC=N2)CCN

Introduction

2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine is an organic compound that belongs to the class of substituted ethanamines. It features a cyclopentyl group attached to a pyrazole ring, which is a key structural component contributing to its potential biological activity. This compound is of interest in medicinal chemistry due to its interactions with various biological targets, particularly in neuropharmacology and drug development.

Synthesis Methods

The synthesis of 2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine typically involves multi-step organic reactions. These processes often require specific catalysts and controlled conditions to prevent side reactions. Common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Synthesis StepsDescription
1. Starting MaterialsCyclopentylamine and pyrazole derivatives
2. Reaction ConditionsTemperature control, inert atmospheres
3. CatalystsVarious catalysts depending on the specific reaction pathway
4. Analytical TechniquesNMR and MS for structure confirmation

Potential Biological Activities

Research suggests that 2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine may interact with neurotransmitter systems, particularly in the central nervous system. Its potential therapeutic effects are being explored, with a focus on neurological disorders and possible anti-inflammatory properties.

Potential ApplicationsDescription
Neurological DisordersPotential therapeutic implications
Anti-inflammatory PropertiesPreliminary studies indicate possible activity
Drug DevelopmentOngoing research in medicinal chemistry

Research Findings and Future Directions

Studies on the pharmacodynamics of 2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine are ongoing, focusing on dose-response relationships and receptor affinity measurements. Spectroscopic studies provide insights into its electronic structure and reactivity patterns, which are crucial for understanding its mechanism of action.

Research FocusDescription
PharmacodynamicsDose-response and receptor affinity studies
Spectroscopic StudiesInsights into electronic structure and reactivity
Future DirectionsOptimization of pharmacological profile for therapeutic applications

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